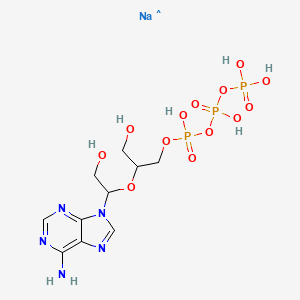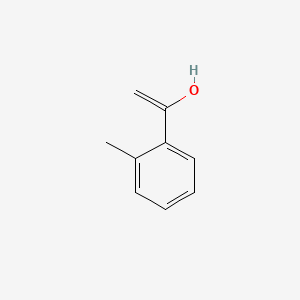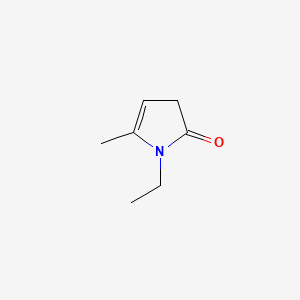
TAT14Peptide(Nrf2ActivatorIII)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nrf2 activator; inhibits Nrf2/Keap1 interaction. Induces upregulation of Nrf2 pathway downstream gene expression including heme-oxygenase 1. Suppresses LPS-induced TNF-α expression in THP-1 cells.
作用机制
Target of Action
The primary target of TAT 14, also known as the HIV-1 Tat protein, is the TAR RNA element that forms at the 5’ end of viral transcripts . This protein is one of the first HIV proteins to be expressed after infection occurs and is absolutely required for the initiation of the HIV genome transcription .
Mode of Action
TAT 14 interacts with its targets by binding to the TAR RNA element along with Cyclin T1 and CDK9 . This interaction orchestrates the assembly of the Super Elongation Complex consisting of ENL/AF9/ELL2/AFF4 . The recruitment of the host positive transcription elongation factor b (p-TEFb) to the RNA hairpin formed at the 5’-end of nascent viral RNAs (TAR) is driven by TAT 14 .
Biochemical Pathways
The TAT 14 pathway is known for its ability to move pre-folded and co-factor-containing proteins across membranes . This pathway is composed of two components, TatA and TatC, which are often complemented with additional TatA-like proteins .
Pharmacokinetics
It is known that tat 14 peptides can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference .
Result of Action
The result of TAT 14’s action is the activation of HIV-1 transcription. It has been linked to progressive neuronal deregulation leading to the development of HIV-Associated Neurocognitive Disorders (HAND) and accelerating brain aging .
Action Environment
The action environment of TAT 14 is primarily within the cells that can support productive viral replication, such as astrocytes and microglia . Tat 14 protein can be released from infected cells to affect hiv non-permissive cells such as neurons . The efficiency of TAT 14’s action can be influenced by various environmental factors, including the concentration of the peptides .
生化分析
Biochemical Properties
TAT 14 interacts with the Nrf2 binding site on Kelch-like ECH-associated protein 1 (Keap1), a protein that normally inhibits Nrf2 . By competitively disrupting the Nrf2-Keap1 interaction, TAT 14 stabilizes cytosolic Nrf2, promoting its nuclear translocation and binding to the antioxidant response element (ARE) .
Cellular Effects
TAT 14 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the level of Nrf2 protein, which in turn upregulates the expression of various cytoprotective and detoxifying genes . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of TAT 14 involves its binding to the Nrf2 binding site on Keap1, which disrupts the interaction between Nrf2 and Keap1 . This disruption stabilizes Nrf2 in the cytosol and promotes its translocation to the nucleus, where it binds to the ARE and upregulates the expression of various cytoprotective and detoxifying genes .
Temporal Effects in Laboratory Settings
The effects of TAT 14 can change over time in laboratory settings. While specific temporal effects of TAT 14 have not been reported, it is known that the peptide can be efficiently transduced into the brain via intravenous injection
Metabolic Pathways
TAT 14 is involved in the Nrf2-Keap1-ARE pathway . By disrupting the interaction between Nrf2 and Keap1, TAT 14 influences the metabolic flux of this pathway and can potentially affect metabolite levels. Specific enzymes or cofactors that TAT 14 interacts with have not been reported.
Transport and Distribution
TAT 14 is transported into cells via its TAT sequence, which allows it to cross the cell membrane . Once inside the cell, TAT 14 can disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2 . The specific distribution of TAT 14 within cells and tissues has not been reported.
Subcellular Localization
Given its role in disrupting the Nrf2-Keap1 interaction and promoting the nuclear translocation of Nrf2, it is likely that TAT 14 is localized in both the cytosol and the nucleus
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQPSCRGQGZEP-YBKRDZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H230N48O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3173.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the TAT-14-3-3ε peptide interact with its target and what are the downstream effects?
A: The TAT-14-3-3ε peptide is a fusion protein consisting of the protein transduction domain (PTD) of the HIV TAT protein linked to the 14-3-3ε protein. The TAT portion facilitates the peptide's ability to cross the blood-brain barrier [, ]. While the exact mechanisms of action for 14-3-3ε are complex and not fully understood, it's known to interact with a wide range of intracellular proteins involved in cell signaling and survival pathways. For example, in the context of cerebral ischemia, TAT-14-3-3ε has been shown to reduce neuronal apoptosis and inhibit autophagic activation, ultimately contributing to neuroprotection [].
Q2: What is known about the material compatibility and stability of the TAT-14-3-3ε peptide?
A2: Research on TAT-14-3-3ε has primarily focused on its biological activity and therapeutic potential. Therefore, specific details regarding its material compatibility and stability under various conditions are limited in the provided research. Further investigation is needed to comprehensively assess its performance and potential applications in different material contexts.
Q3: Does TAT-14-3-3ε exhibit any catalytic properties?
A3: The TAT-14-3-3ε peptide is not known to possess catalytic properties. Its mechanism of action primarily involves protein-protein interactions, influencing the activity and localization of its binding partners rather than directly catalyzing chemical reactions.
Q4: What is the structure-activity relationship (SAR) of the TAT-14-3-3ε peptide? How do modifications to its structure impact its activity?
A: The presence of both the TAT domain and the 14-3-3ε protein is crucial for the observed biological effects of the fusion peptide. The TAT domain enables efficient delivery across the blood-brain barrier [, ], while the 14-3-3ε protein mediates the interaction with downstream targets involved in neuroprotection []. Modifications to either component could significantly impact its ability to cross the blood-brain barrier, interact with its targets, and exert its therapeutic effects.
Q5: Are there any known concerns regarding the immunogenicity of the TAT-14-3-3ε peptide?
A5: While the provided research doesn't specifically address the immunogenicity of TAT-14-3-3ε, the use of peptides derived from viral proteins like TAT warrants careful consideration of potential immune responses. Further research is needed to determine the peptide's immunogenic potential and explore strategies to mitigate any potential adverse effects related to immune reactions.
Q6: What are the known in vitro and in vivo efficacies of the TAT-14-3-3ε peptide?
A: In vitro studies have demonstrated that the TAT domain effectively delivers proteins into cells, including neuronal cells [, ]. In vivo studies using a rat model of focal ischemia/reperfusion injury showed that intravenous administration of TAT-14-3-3ε significantly reduced cerebral infarction volume, improved neurological scores, and increased the number of surviving neurons []. These findings suggest a protective effect against brain ischemic injury.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)

![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)

![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
